molecular formula C7H3ClFNS B13573904 3-Chloro-7-fluorobenzo[d]isothiazole

3-Chloro-7-fluorobenzo[d]isothiazole

Cat. No.: B13573904
M. Wt: 187.62 g/mol
InChI Key: LGIAQKXHQJKIQH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including 3-chloro-7-fluoro-1,2-benzothiazole, can be achieved through various methods. One common approach involves the reaction of 2-mercaptoaniline with acid chlorides . Another method includes diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs large-scale synthetic routes that ensure high yield and purity. These methods may include the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors to optimize reaction conditions and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-fluoro-1,2-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions

Major Products

The major products formed from these reactions include substituted benzothiazoles, sulfoxides, sulfones, thiols, and amines, depending on the specific reaction and conditions used .

Mechanism of Action

Properties

Molecular Formula

C7H3ClFNS

Molecular Weight

187.62 g/mol

IUPAC Name

3-chloro-7-fluoro-1,2-benzothiazole

InChI

InChI=1S/C7H3ClFNS/c8-7-4-2-1-3-5(9)6(4)11-10-7/h1-3H

InChI Key

LGIAQKXHQJKIQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)SN=C2Cl

Origin of Product

United States

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